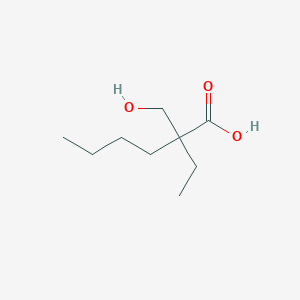
2-ethyl-2-(hydroxymethyl)hexanoic Acid
Overview
Description
2-Ethyl-2-(hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C9H18O3. It is a carboxylic acid derivative that features both an ethyl group and a hydroxymethyl group attached to the hexanoic acid backbone. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid typically involves the aldol condensation of butyraldehyde followed by hydrogenation and oxidation steps. The general synthetic route can be summarized as follows:
Aldol Condensation: Butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.
Hydrogenation: The 2-ethylhexenal is then hydrogenated to produce 2-ethylhexanal.
Oxidation: Finally, the 2-ethylhexanal is oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-ethyl-2-(carboxymethyl)hexanoic acid.
Reduction: Formation of 2-ethyl-2-(hydroxymethyl)hexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The carboxyl group can also form ionic bonds with metal ions, affecting the compound’s reactivity and stability in different environments.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the hydroxymethyl group.
2-Methylhexanoic acid: Has a methyl group instead of an ethyl group.
Hexanoic acid: The simplest form without any additional substituents.
Uniqueness
2-Ethyl-2-(hydroxymethyl)hexanoic acid is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYVCPYTLIOSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430747 | |
| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101051-51-8 | |
| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

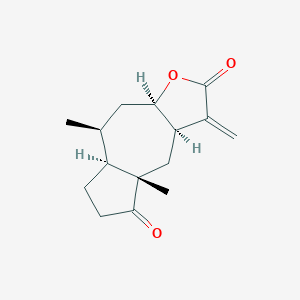
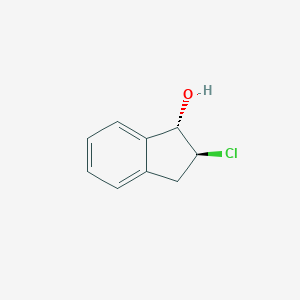
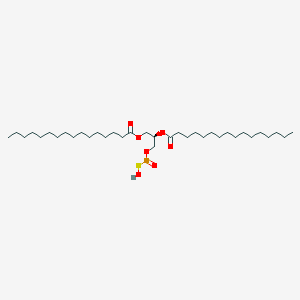
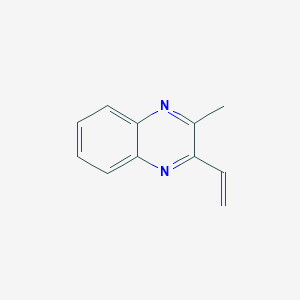
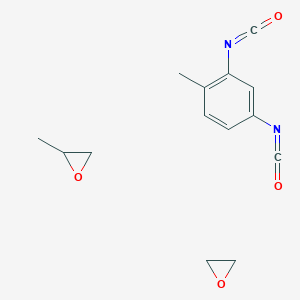

![1-Bromo-2-methylbicyclo[1.1.0]butane](/img/structure/B9166.png)
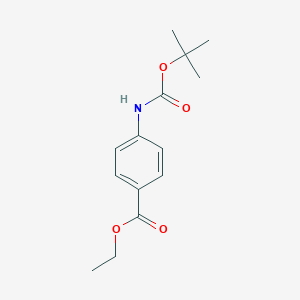
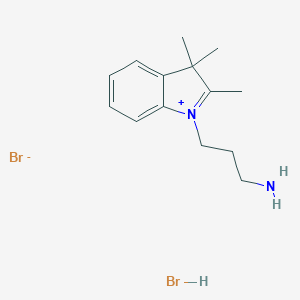

![2-Methylfuro[2,3-c]pyridin-3(2H)-one](/img/structure/B9171.png)
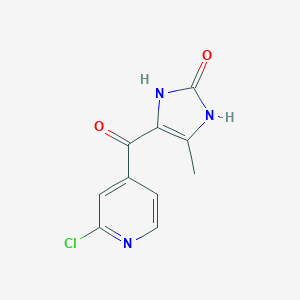
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
